Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Overview
Description
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate is an organic compound with the molecular formula C11H9ClN2O2. It is a derivative of benzoic acid and features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Biochemical Analysis
Biochemical Properties
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The interaction between this compound and COX enzymes is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, thereby modulating the immune response. Additionally, this compound influences cell signaling pathways, such as the NF-κB pathway, which is crucial for regulating immune responses and inflammation. By inhibiting this pathway, the compound can reduce the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, as mentioned earlier with COX enzymes. Additionally, the compound can bind to specific receptors on the cell surface, altering signal transduction pathways. For example, it may bind to G-protein coupled receptors (GPCRs), leading to changes in intracellular cyclic AMP levels and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways, with minimal degradation observed over weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported. These threshold effects highlight the importance of dosage optimization for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate typically involves the esterification of 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The pyrazole ring can participate in redox reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Various substituted benzoates.
Ester hydrolysis: 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid.
Oxidation and reduction: Modified pyrazole derivatives.
Scientific Research Applications
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzene carboxylate
- 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives
- 5-Amino-pyrazoles
Uniqueness
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-chloro-4-pyrazol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJXLEKOOHNJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377013 | |
Record name | Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313674-09-8 | |
Record name | Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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